3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one

Description

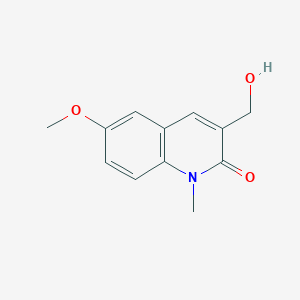

3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a hydroxymethyl (-CH2OH) group at position 3, a methoxy (-OCH3) group at position 6, and a methyl group at the N1 position of the quinolinone core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. Its ether functional group (methoxy) and hydroxymethyl moiety enhance solubility and reactivity, making it a valuable intermediate for drug discovery and chemical synthesis .

Properties

IUPAC Name |

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAOIYWXLMZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of steps including methylation, methoxylation, and cyclization reactions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts and solvents.

Major Products Formed

Oxidation: Formation of 3-(carboxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one.

Reduction: Formation of 1-methyl-6-methoxy-3-(hydroxymethyl)dihydroquinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one exhibits significant antimicrobial properties. A study by Muthukumar et al. evaluated various synthesized quinoline derivatives for their antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results revealed notable inhibition zones comparable to standard antibiotics:

| Compound | Pathogen | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|---|

| 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one | Staphylococcus aureus | 20 | Ofloxacin (22) |

| 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one | Escherichia coli | 18 | Ofloxacin (24) |

| 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one | Klebsiella pneumoniae | 15 | Ofloxacin (20) |

This demonstrates the compound's potential as an alternative antimicrobial agent.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Quinoline derivatives are known to interfere with viral replication processes, and studies have shown that this specific compound can inhibit viral enzymes or receptors, making it a candidate for further development in antiviral therapies. Its mechanism of action may involve binding to viral proteins or host cell receptors, thereby preventing viral entry or replication.

Anticancer Activity

In the realm of oncology, 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one has shown promise as a lead compound for developing new anticancer agents. Research has indicated that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell growth and survival. For instance, studies have demonstrated its effectiveness against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), highlighting its potential as a therapeutic agent.

Material Science Applications

Beyond biological applications, this quinoline derivative is also being explored in material science for its unique properties. The compound's fluorescence characteristics make it suitable for developing materials used in sensors and electronic devices. Its ability to conduct electricity may also lead to applications in organic electronics.

Case Study: Antimicrobial Efficacy

A comprehensive study published in the journal RSC Advances evaluated the structure-activity relationships of various quinoline derivatives, including 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one. The findings indicated that modifications to the quinoline structure could enhance antibacterial activity against resistant strains of bacteria .

Case Study: Anticancer Mechanisms

In another study focusing on anticancer properties, researchers assessed the compound's effects on apoptosis in breast cancer cells. The results showed that treatment with this quinoline derivative led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic markers, suggesting a potential pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Compound A : 4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B)

- Substituents : 4-OH, 6-OCH3, 3-Ph.

- Synthesis : Prepared via thermal condensation of substituted anilines and malonic acid esters .

- Key Differences : The 3-phenyl group in 4B introduces steric hindrance and lipophilicity, reducing aqueous solubility compared to the hydroxymethyl group in the target compound.

- Applications : Used in studies of antimicrobial and anticancer agents .

Compound B : 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one

- Substituents : 4-OH, 1-CH3, 3-carbonyl-diazepine.

- Synthesis: Synthesized via refluxing carbaldehyde and ethylenediamine in ethanol .

- Key Differences : The diazepine ring enhances antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus), whereas the hydroxymethyl group in the target compound may favor different bioactivity profiles .

Analogues with Chloro and Acetyl Modifications

Compound C : 3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one

Compound D : 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one

- Substituents : 3-Cl, 6-F, 4-OH.

- Applications : Halogen substituents enhance metabolic stability but reduce solubility compared to methoxy/hydroxymethyl groups .

Analogues with Amino and Heterocyclic Moieties

Compound E : 6-Amino-3-methylquinoxalin-2(1H)-one

- Substituents : 6-NH2, 3-CH3.

Compound F : 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone

- Substituents : 5-OCH3, 3-piperazinylpropyl.

- Biological Activity : Acts as a sigma receptor agonist with antidepressant effects (e.g., reduced immobility time in forced-swimming tests at 10 mg/kg) .

Critical Analysis of Structural and Functional Differences

- Hydroxymethyl vs. Carbonyl/Acetyl : The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, improving solubility compared to acetyl or carbonyl analogues .

- Methoxy vs. Halogen : Methoxy groups offer better electronic effects for aromatic reactivity than chloro/fluoro substituents, which prioritize stability .

- Biological Activity : Antimicrobial and CNS activities vary significantly based on substituents; hydroxymethyl-methoxy combinations are understudied compared to piperazinyl or halogenated analogues .

Biological Activity

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial, antiviral, and anticancer properties, alongside detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused aromatic ring system. Its structure can be described as follows:

- Chemical Formula : C_12H_13N_O_3

- Molecular Weight : 219.24 g/mol

- Functional Groups : Hydroxymethyl, methoxy, and methyl groups attached to the quinoline core.

1. Antimicrobial Activity

Research has indicated that 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one exhibits notable antimicrobial properties. A study conducted by Muthukumar et al. evaluated various synthesized quinoline derivatives for their antibacterial activity against several pathogens including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results showed that certain derivatives of the compound displayed significant inhibition zones comparable to standard antibiotics like Ofloxacin.

Table 1: Antibacterial Activity Results

| Compound | Pathogen | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|---|

| 3-HM-MQ | Staphylococcus aureus | 20 | Ofloxacin (22) |

| 3-HM-MQ | Escherichia coli | 18 | Ofloxacin (24) |

| 3-HM-MQ | Klebsiella pneumoniae | 15 | Ofloxacin (20) |

2. Antiviral Activity

The antiviral potential of this compound has also been investigated. According to findings from various studies, it has shown efficacy against viral infections through mechanisms that may involve the inhibition of viral replication pathways. The exact mechanism remains under investigation, but it is hypothesized that it may interact with viral enzymes or receptors.

3. Anticancer Properties

The anticancer activity of 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one has been highlighted in several studies. A notable study demonstrated that this compound induced apoptosis in cancer cell lines such as HCT-116 (human colon cancer cells). The mechanism involved mitochondrial dysfunction leading to increased levels of active caspase-3, which is a key player in the apoptotic pathway.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Mitochondrial depolarization |

The biological activity of 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, reducing the proliferation of bacteria and cancer cells.

- Receptor Binding : It is suggested that binding to specific receptors can modulate cellular responses, enhancing its therapeutic effects.

Case Studies

A case study published in Nature explored the synthesis and biological evaluation of various quinolinone derivatives, including our compound of interest. The study found that modifications at different positions on the quinoline scaffold significantly influenced biological activity, emphasizing the importance of structural optimization in drug development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one?

Answer:

The compound can be synthesized via condensation reactions under reflux conditions. A typical approach involves reacting a hydroxymethyl-substituted aldehyde precursor with amines in absolute ethanol, followed by crystallization from polar aprotic solvents like DMF. Key steps include:

- Reagent selection : Use stoichiometric equivalents of aldehyde and amine precursors to minimize side reactions .

- Characterization : Employ IR spectroscopy to confirm carbonyl (C=O, ~1660 cm⁻¹) and hydroxyl (OH, ~3447 cm⁻¹) groups, and ¹H NMR to verify methoxy (δ ~3.59 ppm) and aromatic proton signals .

- Yield optimization : Heating duration (e.g., 15–30 minutes) and solvent purity significantly impact crystallinity and yield (~52–77%) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- ¹H NMR : Identifies substituent environments (e.g., methoxy protons at δ ~3.59 ppm, aromatic protons at δ ~6.99–8.18 ppm) .

- IR spectroscopy : Detects functional groups (e.g., hydrogen-bonded C=O at ~1625 cm⁻¹) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How can researchers resolve crystallographic data inconsistencies during structural elucidation?

Answer:

Use software suites like SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization to address challenges:

- Data validation : Apply the IUCr’s checkCIF tool to flag geometric outliers (e.g., bond angle deviations > 5°) .

- Twinning analysis : For ambiguous diffraction patterns, employ SHELXD’s twin law detection algorithms .

- High-resolution data : Prioritize synchrotron sources for datasets with Rint < 0.05 to reduce model bias .

Advanced: What strategies optimize crystallization for X-ray diffraction studies of quinolinone derivatives?

Answer:

- Solvent screening : Test DMF, ethanol, or acetonitrile for slow evaporation at 20–25°C to obtain single crystals .

- Additive use : Introduce trace ionic liquids (e.g., [BMIM]BF₄) to enhance crystal lattice stability .

- Temperature gradients : Gradual cooling (e.g., 40°C → 4°C over 48 hours) reduces disorder in methoxy and hydroxymethyl groups .

Advanced: How should researchers analyze conflicting bioactivity data in antimicrobial assays?

Answer:

- Dose-response curves : Plot log(IC₅₀) values against microbial strains (e.g., S. aureus, E. coli) to identify potency trends .

- Control standardization : Include reference antibiotics (e.g., ciprofloxacin) and solvent blanks to normalize zone-of-inhibition measurements .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., hydroxymethyl vs. methoxy) with bacterial target binding .

Advanced: How can computational methods aid in predicting the reactivity of quinolinone derivatives?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-3 hydroxymethyl group) .

- Molecular dynamics (MD) : Simulate solvation effects in DMSO to assess hydrogen-bonding stability during reactions .

- SAR modeling : Use PLS regression to link substituent electronic parameters (Hammett σ) with antimicrobial activity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation .

- Waste disposal : Neutralize reaction residues with 10% acetic acid before incineration .

- First aid : For inhalation exposure, administer oxygen and consult a physician immediately .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxymethyl) influence biological activity?

Answer:

- Hydroxymethyl group : Enhances water solubility and hydrogen-bond donor capacity, improving interactions with bacterial enzymes .

- Methoxy group : Increases lipophilicity, enhancing membrane permeability in Gram-negative bacteria .

- Hybrid derivatives : Combining substituents (e.g., 6-methoxy-3-hydroxymethyl) balances solubility and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.